Eliminating LC-MS/MS Quantification Bias: Interference Risk from In-Source Conversion vs. Parent Drug
Unlike the inactive internal standard or the parent drug oxcarbazepine, the oxcarbazepine alcohol sulfate metabolite is a direct source of quantitative interference. It was found to co-elute with and undergo in-source conversion back to oxcarbazepine parent ion during electrospray ionization, causing aberrant ISR results. This necessitates a discrete reference standard for interference testing and chromatographic resolution optimization [1].
| Evidence Dimension | Qualitative interference in incurred sample reanalysis (ISR) |
|---|---|
| Target Compound Data | Co-elution with parent drug; significant in-source conversion (CID) to oxcarbazepine [M+H]+ ion |
| Comparator Or Baseline | Oxcarbazepine (parent drug) stable isotope-labeled internal standard (SIL-IS): No such conversion or interference |
| Quantified Difference | ISR comparison showed sporadic, unacceptable deviation (>20% difference) between original and repeat analysis due to metabolite interference, resolved only after chromatographic separation from the sulfate conjugate |
| Conditions | LC-ESI-MS/MS analysis of human plasma samples from a bioequivalence study; C18 reversed-phase chromatography |
Why This Matters
Procuring this specific standard is the only way to proactively screen and resolve an assay failure risk that a generic oxcarbazepine standard cannot identify.
- [1] Dicaire C, Bérubé ER, Dumont I, Furtado M, Garofolo F. Impact of oxcarbazepine sulfate metabolite on incurred sample reanalysis and quantification of oxcarbazepine. Bioanalysis. 2011 May;3(9):973-82. doi: 10.4155/bio.11.54. PMID: 21545345. View Source
